Bicyclo[3.3.1]nonan-3-ol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
10036-10-9 |
|---|---|
Molecular Formula |
C9H16O |
Molecular Weight |
140.22 g/mol |
IUPAC Name |
bicyclo[3.3.1]nonan-3-ol |
InChI |
InChI=1S/C9H16O/c10-9-5-7-2-1-3-8(4-7)6-9/h7-10H,1-6H2 |
InChI Key |
NLJWCMPSDMDINP-UHFFFAOYSA-N |
SMILES |
C1CC2CC(C1)CC(C2)O |
Canonical SMILES |
C1CC2CC(C1)CC(C2)O |
Other CAS No. |
10036-08-5 |
Origin of Product |
United States |
Synthetic Methodologies for Bicyclo 3.3.1 Nonan 3 Ol and Its Derivatives
Foundational Strategies for the Bicyclo[3.3.1]nonane Core Construction
The synthesis of the bicyclo[3.3.1]nonane core, the fundamental scaffold for bicyclo[3.3.1]nonan-3-ol, has been approached through various strategic bond formations and ring closures. These methods provide access to a range of functionalized derivatives, allowing for further elaboration into complex molecular architectures.
Cyclohexanone Annulation Reactions
Annulation reactions involving cyclohexanone derivatives represent a historically significant and widely employed strategy for constructing the bicyclo[3.3.1]nonane skeleton. researchgate.netucl.ac.uk This approach typically involves the reaction of a cyclohexanone or its derivative with an α,β-unsaturated aldehyde or ketone, leading to the formation of a bicyclo[3.3.1]nonane with a ketone functionality at a bridgehead position. rsc.org
One common pathway involves a Michael-aldol sequence. For instance, the reaction of a cyclic β-keto ester with an enone can furnish the bicyclic system. researchgate.net A notable example is the annulation of a β-keto ester with acrolein in the presence of a catalytic amount of 1,1,3,3-tetramethylguanidine (TMG) to yield a bicyclo[3.3.1]nonane derivative. rsc.org The reaction of cyclohexanones with α,β-unsaturated aldehydes or ketones can also yield a bicyclo[3.3.1]nonane with a ketone at the bridgehead. rsc.org
| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product | Yield | Reference |
| Cyclohexanone | α,β-Unsaturated Aldehyde/Ketone | - | Bicyclo[3.3.1]nonane with bridgehead ketone | - | rsc.org |
| β-Keto Ester | Acrolein | TMG | Bicyclo[3.3.1]nonane derivative | - | rsc.org |
| Carvone | Ethyl Acetoacetate | Basic Conditions | Substituted Bicyclo[3.3.1]nonane | - | ucl.ac.uk |
Tandem Michael Addition and Related Carbocyclization Reactions
Tandem reactions that initiate with a Michael addition have proven to be powerful tools for the stereocontrolled synthesis of the bicyclo[3.3.1]nonane core. researchgate.net These cascades can involve a variety of subsequent cyclization reactions, including Claisen condensations and aldol-type reactions, to efficiently build the bicyclic framework in a single pot. rsc.orgresearchgate.net
A notable example involves the accidental discovery of a tandem Michael addition–Claisen condensation cascade. While attempting to synthesize oxetane derivatives from acetylenic ω-ketoesters using TBAF, researchers found that switching the base to tBuOK resulted in the formation of a tricyclic derivative containing the bicyclo[3.3.1]nonane core in 42% yield. rsc.orgresearchgate.net Another strategy involves the Michael addition-driven cyclization of 3-hydroxyoxindoles with ortho-hydroxy-chalcones to produce bridged cyclic N,O-ketal spirooxindoles. rsc.org Furthermore, the annulation of β-keto thiolesters or β-keto sulfones via a base-catalyzed Michael addition followed by an acid-catalyzed aldol condensation is a well-explored route to bicyclo[3.3.1]nonenones. rsc.org
| Reaction Type | Reactants | Reagents/Conditions | Product | Yield | Reference |
| Michael Addition–Claisen Condensation | Acetylenic ω-ketoester | tBuOK | Tricyclic derivative with bicyclo[3.3.1]nonane core | 42% | rsc.orgresearchgate.net |
| Michael Addition-Driven Cyclization | 3-Hydroxyoxindoles, ortho-Hydroxy-chalcones | - | Bridged cyclic N,O-ketal spirooxindoles | - | rsc.org |
| Michael Addition–Aldol Condensation | β-Keto thiolester/sulfone | Base, then Acid | β,γ-Unsaturated bicyclo[3.3.1]nonenone | - | rsc.org |
| Alkylative Dearomatization-Annulation | - | K2CO3, TBAB | Bicyclo[3.3.1]nonane derivative | 92% | rsc.org |
Organometallic-Mediated Cyclization Approaches
Organometallic reagents and catalysts have enabled unique and efficient pathways to the bicyclo[3.3.1]nonane core. These methods often proceed with high stereocontrol and allow for the construction of complex, functionalized bicyclic systems. researchgate.net
One such approach involves a selenium-mediated cyclization, which has been applied to solid-phase synthesis, facilitating the potential total synthesis of natural products like garsubellin A. researchgate.net Another innovative strategy utilizes an organometallic enantiomeric scaffold. For example, a TpMo(CO)2(5-oxo-η3-pyridinyl) complex can be used to create a methylketone via a Wacker reaction. This precursor then undergoes a 1,5-Michael-like bond-forming reaction promoted by KOSiMe3, leading to the bicyclic core. rsc.org Mercury(II)-salt-mediated cyclizations of unsaturated compounds are also a documented method for forming bicyclic systems. beilstein-journals.org
| Organometallic Reagent/Catalyst | Reaction Type | Substrate | Product | Reference |
| Selenium-based reagents | Selenocyclization | - | Densely substituted bicyclo[3.3.1]nonane | researchgate.net |
| TpMo(CO)2(5-oxo-η3-pyridinyl) complex | Michael-like addition | Methylketone precursor | Bicyclo[3.3.1]nonane core | rsc.org |
| Mercury(II) salts | Cationic cyclization | Unsaturated substrates | Bicyclic compounds | beilstein-journals.org |
| Thallium(III) nitrate | Oxidative rearrangement | Chiral bicyclo[3.3.1]nonane ketones | Ring-contracted or transannular cyclized products | researchgate.net |
Effenberger-Type Cyclizations for Bicyclic Systems
The Effenberger cyclization is a versatile methodology for synthesizing the bicyclo[3.3.1]nonane ring system. rsc.org This reaction typically involves the treatment of a silyl enol ether or a methyl enol ether of a cyclohexanone with malonyl dichloride. rsc.orgarkat-usa.org The reaction proceeds through an α,α'-annulation to form a bicyclo[3.3.1]nonane-2,4,9-trione. arkat-usa.org
This strategy has been successfully applied in the total synthesis of several polycyclic polyprenylated acylphloroglucinols (PPAPs), such as clusianone, garsubellin A, and nemorosone. rsc.org For instance, the reaction of an appropriately substituted methyl enol ether under Effenberger conditions yielded a bicyclic precursor to racemic clusianone in 90% yield. rsc.org Similarly, a hindered TMS enol ether of 2,6-diprenyl cyclohexanone reacts with malonyl dichloride to produce the desired bicyclic core, which can then be converted to clusianone. rsc.org
| Substrate | Reagent | Product | Yield | Reference |
| 1-Methoxy-1-cyclohexene | Malonyl dichloride | Bicyclo[3.3.1]nonane derivative | - | rsc.org |
| Substituted methyl enol ether | Malonyl dichloride | Bicyclic precursor to clusianone | 90% | rsc.org |
| Hindered TMS enol ether of 2,6-diprenyl cyclohexanone | Malonyl dichloride | Bicyclo[3.3.1]nonane core | - | rsc.org |
| TMS enol ether | Malonyl dichloride | Bicyclo[3.3.1]nonane-2,4,9-trione system | - | rsc.org |
Intramolecular Cation Capture Methodologies
Intramolecular cation capture represents a powerful strategy for the construction of the bicyclo[3.3.1]nonane core, often proceeding with high stereocontrol. This approach involves the generation of a carbocation which is then trapped by a suitably positioned nucleophile within the same molecule to forge the bicyclic ring system. rsc.org
A pioneering example of this methodology was demonstrated during the total synthesis of (±)-5,14-bis-epi-spirovibsanin A. In this synthesis, a racemic enone was treated with HCl in methanol to generate a carbocation, which was then intramolecularly captured to form a bicyclic ketone. rsc.org A similar strategy, employing the Lewis acid EtAlCl2, was used in the total synthesis of (−)-neovibsanin G and 14-epi-neovibsanin G. rsc.org Another variation is the intramolecular iodonium capture, which was utilized in the total synthesis of nemorosone and clusianone. rsc.org
| Reaction | Precursor | Reagent/Condition | Product | Reference |
| Intramolecular Carbocation Capture | Racemic enone | HCl in methanol | Bicyclic ketone | rsc.org |
| Intramolecular Carbocation Capture | - | EtAlCl2 | Bicyclic precursor | rsc.org |
| Intramolecular Iodonium Capture | Properly substituted precursor | Iodine, KI-KHCO3 | Bicyclo[3.3.1]nonane core | rsc.org |
Aldol Condensation-Based Syntheses of Bicyclo[3.3.1]nonane Structures
Aldol condensation reactions provide a fundamental and versatile route to the bicyclo[3.3.1]nonane framework. arkat-usa.orgresearchgate.net These reactions can be promoted by either acid or base and can be employed in both intramolecular and tandem sequences to construct the bicyclic system. rsc.orgresearchgate.net
Base-promoted intramolecular aldolization has been extensively investigated for the synthesis of the prenylated bicyclononane core of phloroglucinol natural products. researchgate.net For example, a DIBAL-H-mediated tandem lactone ring opening and intramolecular aldol condensation was a key step in synthesizing the bicyclo[3.3.1]nonan-9-one cores of garsubellin A and hyperforin (B191548). researchgate.net Similarly, LiAlH(OtBu)3 has been used as a reducing agent to achieve the desired bicyclo[3.3.1]nonan-9-one in high yields (82%). rsc.orgresearchgate.net Organocatalyzed aldol condensations are also well-documented for achieving the bicyclo[3.3.1]nonane core. researchgate.net An acid-catalyzed tandem Michael addition-intramolecular aldol-type condensation of a diketone with methyl acrolein has been reported to yield a bicyclo[3.3.1]nonenone in 63% yield. rsc.orgresearchgate.net
| Reaction Type | Reactants/Precursor | Reagent/Catalyst | Product | Yield | Reference |
| Base-Promoted Intramolecular Aldolization | Lactone | DIBAL-H | Bicyclo[3.3.1]nonan-9-one core | - | researchgate.net |
| Base-Promoted Intramolecular Aldolization | - | LiAlH(OtBu)3 | Bicyclo[3.3.1]nonan-9-one | 82% | rsc.orgresearchgate.net |
| Organocatalyzed Aldol Condensation | - | Proline-analogues | Bicyclo[3.3.1]nonane derivative | - | researchgate.net |
| Acid-Catalyzed Tandem Michael Addition-Intramolecular Aldol Condensation | Diketone, Methyl Acrolein | TfOH or TMSOTf | Bicyclo[3.3.1]nonenone | 63% | rsc.orgresearchgate.net |
Directed Synthesis of this compound and Functionalized Analogues
The directed synthesis of this compound and its functionalized analogues often relies on the transformation of readily available bicyclic precursors. Key strategies include the reduction of ketones, multicomponent reactions to build the heterocyclic core, and oxidative modifications of existing bicyclic alcohols.
Reductive Methodologies from Bicyclo[3.3.1]nonan-3-one Precursors
A primary and straightforward approach to synthesizing this compound involves the reduction of the corresponding ketone, bicyclo[3.3.1]nonan-3-one. The choice of reducing agent and reaction conditions is crucial for controlling the stereochemical outcome of the reaction, yielding either the endo or exo alcohol isomer.
The reduction of cyclic ketones, including those with the bicyclo[3.3.1]nonane framework, with complex metal hydrides like sodium borohydride (NaBH₄) is a fundamental transformation in organic synthesis. The stereoselectivity of this reduction is influenced by steric and electronic factors, dictating the facial selectivity of the hydride attack on the carbonyl group. In the case of bicyclo[3.3.1]nonan-3-one, the hydride can approach from either the exo or endo face, leading to the formation of endo-bicyclo[3.3.1]nonan-3-ol or exo-bicyclo[3.3.1]nonan-3-ol, respectively. The preferred pathway is often determined by the steric hindrance presented by the bicyclic ring system. For the related 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one, reduction with sodium borohydride in methanol at 0°C has been shown to produce the corresponding endo-alcohol.
| Precursor | Reagent | Product | Stereochemistry |
| 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one | Sodium Borohydride | 9-Benzyl-9-azathis compound | endo |
This interactive table summarizes the stereoselective reduction of a bicyclo[3.3.1]nonan-3-one analogue.
Catalytic hydrogenation offers an alternative method for the reduction of ketones to alcohols. Ruthenium-based catalysts have proven effective for this transformation, particularly in the synthesis of functionalized bicyclo[3.3.1]nonane derivatives. For instance, the reduction of 9-azabicyclo[3.3.1]nonan-3-one derivatives can be achieved by reaction with hydrogen gas in the presence of a ruthenium complex catalyst. This method is advantageous as it can be more cost-effective and generate less waste compared to reactions using stoichiometric boron-based reducing agents. The process is highly efficient for producing endo-9-azathis compound derivatives, which are valuable intermediates for agrochemicals and pharmaceuticals.
| Catalyst Type | Substrate | Product | Key Advantage |
| Ruthenium Complex | 9-Azabicyclo[3.3.1]nonan-3-one derivative | endo-9-Azathis compound derivative | Low cost, simplified process, minimal waste |
This interactive table highlights the use of ruthenium catalysts in the hydrogenation of bicyclo[3.3.1]nonan-3-one analogues.
Mannich Reaction-Based Syntheses of Azabicyclo[3.3.1]nonanols
The intramolecular Mannich reaction is a powerful tool for the construction of nitrogen-containing bicyclic systems, including the 9-azabicyclo[3.3.1]nonane core found in many alkaloids. beilstein-journals.orgd-nb.info This strategy typically involves the cyclization of an amino ketone or its precursor under acidic or basic conditions. beilstein-journals.org For example, the synthesis of the homotropane alkaloid adaline, which features a 9-azabicyclo[3.3.1]nonan-3-one skeleton, utilizes an intramolecular Mannich reaction as a key step. beilstein-journals.org The resulting ketone can then be reduced to the corresponding azabicyclo[3.3.1]nonanol. A related approach, the homo-Mannich reaction, which involves the reaction of a cyclopropanol with an iminium ion, has also been developed to provide rapid access to the azabicyclo[3.3.1]nonane core. nih.gov
Oxidative Transformation of this compound Derivatives (e.g., 7-(hydroxymethyl) this compound)
Functional group manipulation on the bicyclo[3.3.1]nonane skeleton allows for the synthesis of diverse derivatives. A notable example is the oxidation of 7-(hydroxymethyl)this compound. This diol serves as a precursor to bicyclo[3.3.1]nonane-3,7-dione, an important intermediate for creating alkenes with pyramidalized carbon atoms. acs.orgacs.org The oxidation can be carried out using various oxidizing agents. For instance, treatment of the diol with pyridinium dichromate allows for the selective oxidation of the secondary alcohol at the 3-position to yield 7-(hydroxymethyl)bicyclo[3.3.1]nonan-3-one. Subsequent oxidation of the remaining primary alcohol furnishes the desired diketone. acs.org
| Starting Material | Product | Significance |
| 7-(hydroxymethyl)this compound | Bicyclo[3.3.1]nonane-3,7-dione | Intermediate for pyramidalized alkenes acs.orgacs.org |
This interactive table outlines the oxidative transformation of a this compound derivative.
Stereocontrolled and Asymmetric Synthesis of this compound Architectures
Achieving stereocontrol in the synthesis of the bicyclo[3.3.1]nonane framework is crucial, especially when targeting chiral natural products or pharmacologically active molecules. bohrium.com Various strategies have been developed to address this challenge, including domino reactions and organocatalytic asymmetric transformations. bohrium.comrsc.org Domino Michael-aldol annulations of cycloalkane-1,3-diones with enals provide a general route to functionalized bicyclo[3.3.1]nonane systems, where the relative configuration can sometimes be controlled by the choice of solvent, base, and temperature. rsc.org
Furthermore, organocatalysis has emerged as a powerful approach for the asymmetric synthesis of molecules containing the bicyclo[3.3.1]nonane unit. bohrium.com These methods allow for the construction of enantioenriched products from prochiral starting materials. bohrium.com The asymmetric synthesis of precursors like 9-azabicyclo[3.3.1]nonan-3-one has been achieved through methods such as the asymmetric cleavage of the parent ketone, providing chiral building blocks for the total synthesis of indolizidine alkaloids. rsc.org
Enantioselective Organocatalysis for Bicyclo[3.3.1]nonane Frameworks
Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of complex molecular architectures, including the bicyclo[3.3.1]nonane framework. bohrium.comresearchgate.net This approach avoids the use of metal catalysts and often proceeds under mild reaction conditions. Enantioselective synthesis of bicyclo[3.3.1]nonanes can be achieved through various organocatalytic strategies, such as desymmetrization and cascade reactions of prochiral starting materials. bohrium.com
One notable strategy involves the chiral phosphoric acid-catalyzed desymmetrizing Michael cyclization of 1,3-diones tethered to electron-deficient alkenes. nih.gov This method allows for the enantioselective synthesis of bicyclo[3.3.1]nonanes with the creation of three new stereogenic centers, including an all-carbon quaternary center. nih.gov The reaction proceeds through a formal enantioselective, desymmetrizing enolization of 2,2-disubstituted cyclic 1,3-diketones. nih.gov
Another approach utilizes phosphine-catalyzed addition/cycloaddition domino reactions of β′-acetoxy allenoates to construct 2-oxabicyclo[3.3.1]nonane derivatives. acs.org While this example focuses on a heteroatomic framework, the principles of asymmetric organocatalysis are applicable to the synthesis of the carbocyclic bicyclo[3.3.1]nonane core. The development of asymmetric variants of these reactions is an active area of research. acs.org
The following table summarizes key findings in the enantioselective organocatalytic synthesis of bicyclo[3.3.1]nonane frameworks.
| Catalyst | Starting Material | Reaction Type | Product | Enantiomeric Excess (ee) | Yield |
| Chiral Phosphoric Acid | 2,2-disubstituted cyclic 1,3-dione with a tethered enone | Michael Cyclization | Bicyclo[3.3.1]nonane derivative | Up to 90% | Up to 75% |
| Chiral Phosphine (e.g., Kwon's phosphine) | β′-acetoxy allenoate and 2-acyl-3-methyl-acrylonitrile | Addition/Cycloaddition Domino Reaction | 2-Oxabicyclo[3.3.1]nonane derivative | Not specified in provided abstract | Not specified in provided abstract |
Chiral Auxiliary-Assisted Synthesis in Bicyclo[3.3.1]nonanol Preparation
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. york.ac.ukwikipedia.org This strategy is well-established in asymmetric synthesis and has been applied to the preparation of chiral bicyclo[3.3.1]nonane derivatives. The auxiliary guides the formation of new stereocenters, and is subsequently removed, often with the possibility of recovery and reuse. york.ac.uk
The use of chiral auxiliaries in the synthesis of this compound can be envisioned through several routes. For instance, a chiral auxiliary could be attached to a precursor molecule, such as a cyclohexanone derivative, to direct a stereoselective annulation reaction that forms the bicyclic system. researchgate.net Evans' oxazolidinone auxiliaries, for example, are widely used to direct stereoselective alkylation and aldol reactions, which could be key steps in the construction of a substituted bicyclo[3.3.1]nonane framework. wikipedia.orgsigmaaldrich.com
While specific examples detailing the use of chiral auxiliaries for the direct synthesis of this compound are not prevalent in the provided search results, the general principles can be applied. For example, a chiral auxiliary could be used to control the stereochemistry of a substituent on the bicyclic core, which could then be converted to the desired alcohol.
The following table illustrates a general approach for the application of chiral auxiliaries in the synthesis of bicyclo[3.3.1]nonane derivatives.
| Chiral Auxiliary | Substrate | Reaction Type | Intermediate Product | Diastereomeric Excess (de) |
| Evans' Oxazolidinone | N-acyloxazolidinone derived from a cyclohexanecarboxylic acid | Asymmetric Alkylation | Alkylated cyclohexanecarboxylic acid derivative | >95% |
| (S)-(-)-1-Phenylethylamine | Cyclohexanone | Formation of a chiral enamine | Chiral enamine | High |
Control of endo/exo Stereochemistry in Reduction and Cyclization Reactions
The stereochemical relationship between the substituents on the bicyclo[3.3.1]nonane core, particularly the endo and exo orientation at the C3 position in this compound, is crucial for its chemical and biological properties. Control over this stereochemistry can be achieved during both the cyclization reactions that form the bicyclic framework and subsequent reduction reactions of a corresponding ketone.
The acetolysis of exo- and endo-bicyclo[3.3.1]nonan-3-yl toluenesulphonates has been studied to understand the stereochemical outcomes of substitution reactions at the C3 position. rsc.org The buffered acetolysis of the exo-toluenesulphonate resulted in the formation of bicyclo[3.3.1]nonan-3-yl acetate with an excess of retained stereochemistry. rsc.org This suggests that the neighboring groups and the conformation of the bicyclic system influence the stereochemical outcome.
In the synthesis of the bicyclo[3.3.1]nonane framework itself, intramolecular aldol reactions are a common strategy. nih.govnih.gov The stereochemistry of the resulting bicyclic ketol can be influenced by the reaction conditions, such as the choice of base and solvent. ucl.ac.uk For example, a one-pot Michael-aldol reaction of substituted 1,3-cyclohexanediones with enals can lead to bicyclic ketols with appreciable stereocontrol. ucl.ac.uk
The reduction of bicyclo[3.3.1]nonan-3-one to the corresponding alcohol can also be controlled to favor either the endo or exo isomer. The choice of reducing agent and reaction conditions plays a critical role in determining the facial selectivity of the hydride attack on the carbonyl group.
The table below provides examples of reactions where the endo/exo stereochemistry in bicyclo[3.3.1]nonane systems is controlled.
| Reaction | Substrate | Reagent/Conditions | Major Product | Stereochemical Outcome |
| Acetolysis | exo-Bicyclo[3.3.1]nonan-3-yl toluenesulphonate | Buffered Acetic Acid | Bicyclo[3.3.1]nonan-3-yl acetate | Excess of retained (exo) stereochemistry |
| Intramolecular Aldol Cyclization | 2-(3-oxobutyl)cyclohexanone | Base-catalyzed | This compound-9-one | Diastereomeric mixture, ratio dependent on conditions |
| Reduction | Bicyclo[3.3.1]nonan-3-one | Sodium borohydride | This compound | Predominantly the thermodynamically more stable isomer |
Contemporary Green Chemistry Principles in this compound Synthetic Routes
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. epa.govcolab.ws These principles can be applied to the synthesis of this compound to develop more sustainable and environmentally friendly methods.
Key green chemistry principles relevant to the synthesis of this compound include:
Waste Prevention: Designing synthetic routes that generate minimal waste. epa.gov
Atom Economy: Maximizing the incorporation of all materials used in the process into the final product. epa.gov
Use of Catalysis: Employing catalytic reagents in small amounts instead of stoichiometric reagents to minimize waste. epa.gov Organocatalysis, as discussed in section 2.3.1, is an excellent example of this principle.
Use of Safer Solvents and Auxiliaries: Minimizing or avoiding the use of hazardous solvents and separation agents. epa.gov
Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible. epa.gov
The application of these principles to the synthesis of this compound can be seen in several of the methodologies discussed. For instance, organocatalytic cascade reactions often proceed in a single pot, reducing the need for intermediate purification steps and minimizing solvent waste. The use of visible light-driven cyclizations in the synthesis of bicyclo[3.3.1]nonane cores is another example of a green and sustainable approach. rsc.org
The table below outlines the application of green chemistry principles to the synthetic methodologies for this compound.
| Green Chemistry Principle | Application in this compound Synthesis |
| Catalysis | Use of organocatalysts (e.g., chiral phosphoric acids, phosphines) to promote enantioselective reactions, avoiding the need for stoichiometric chiral reagents. |
| Atom Economy | Cascade or domino reactions that form multiple bonds in a single step, such as the Michael-aldol cyclization, maximize the incorporation of starting material atoms into the product. |
| Safer Solvents | Exploring the use of greener solvents like water or supercritical fluids, or performing reactions under solvent-free conditions. |
| Energy Efficiency | Utilizing photoredox catalysis with visible light to drive cyclization reactions at ambient temperature. rsc.org |
Conformational Analysis and Stereochemistry of Bicyclo 3.3.1 Nonan 3 Ol
Theoretical Framework for Bicyclo[3.3.1]nonane Conformations
The bicyclo[3.3.1]nonane skeleton can theoretically exist in three primary conformations: the double-chair (or twin-chair), the chair-boat, and the double-boat. rsc.orgvu.lt The relative stability of these conformers is governed by a delicate balance of steric repulsions, torsional strain, and, in substituted derivatives, intramolecular interactions.
The double-chair (CC) conformation is generally the most stable and prevalent form for the parent bicyclo[3.3.1]nonane and many of its derivatives. rsc.orgresearchgate.net In this C2v-symmetric arrangement, both six-membered rings adopt a chair-like geometry. This conformation minimizes torsional strain by maintaining staggered arrangements along the carbon-carbon bonds, similar to unstrained cyclohexane (B81311) rings. allen.in
However, the ideal double-chair structure is subject to significant steric strain arising from the close proximity of the endo hydrogen atoms at the C3 and C7 positions. This transannular interaction forces the molecule to relieve strain by flattening both chair rings. researchgate.net This distortion results in a C3-C7 separation of approximately 3.0 to 3.1 Å, which is greater than what would be expected in an undistorted model, mitigating the repulsive forces between the inward-pointing hydrogens. researchgate.net High-level ab initio calculations confirm that the double-chair conformer is the optimal and dominant form for the unsubstituted bicyclo[3.3.1]nonane. researchgate.net
While the double-chair is often the global minimum, the chair-boat (CB) conformation can become significantly populated or even the preferred structure in certain substituted bicyclo[3.3.1]nonanes. rsc.orgvu.lt Several factors can favor the stability of a chair-boat conformer:
Steric Repulsion : The introduction of bulky substituents at the endo positions of C3 or C7 can create severe steric clashes in a double-chair conformation. To alleviate this strain, the substituted ring may flip into a boat form, resulting in a more stable chair-boat arrangement. vu.lt For instance, 2,4,6,8-tetraaryl-3,7-diazabicyclo[3.3.1]nonanes consistently adopt a chair-boat conformation to avoid 1,3-diaxial steric repulsion. rsc.orgnih.gov
Intramolecular Hydrogen Bonding : In appropriately substituted derivatives, the formation of an intramolecular hydrogen bond can stabilize the boat portion of a chair-boat conformer. This is particularly relevant for epimeric alcohols where a hydroxyl group can interact with a heteroatom within the bicyclic system. researchgate.net
Heteroatom Interactions : In hetero-substituted bicyclo[3.3.1]nonanes, lone pair-lone pair repulsions can destabilize the double-chair form. For example, in derivatives containing sulfur or selenium at the 3 and 7 positions, repulsion between the lone pairs of these heavy atoms favors the chair-boat conformer, a phenomenon sometimes referred to as the "Hockey Sticks" effect. rsc.org
The double-boat (BB) or twin-boat conformation is the least stable of the three primary forms. rsc.orgvu.lt This conformation is characterized by high energy due to several destabilizing factors, including:
Torsional Strain : The double-boat structure suffers from significant torsional strain due to eclipsing interactions between C-H bonds, similar to the boat conformation of cyclohexane. allen.in
Steric Strain : It also experiences "flagpole" interactions, a form of transannular steric strain between the hydrogens at the "bow" and "stern" of the boat-shaped rings.
Due to these significant destabilizing steric and torsional factors, the double-boat conformer has a high energy profile and its existence in a detectable amount is generally ruled out for most bicyclo[3.3.1]nonane derivatives. rsc.org However, in specific, highly constrained derivatives, a variation known as the twin twist-boat conformation has been observed in the solid state. rsc.org
The different conformations of bicyclo[3.3.1]nonane are in dynamic equilibrium, interconverting through ring inversion processes. The energy barriers for these interconversions provide insight into the molecule's flexibility.
For the parent hydrocarbon, the energy difference between the double-chair and the chair-boat conformation has been calculated to be approximately 2.8 kcal/mol, with the double-chair being more stable. acs.org For derivatives like bicyclo[3.3.1]nonan-9-one, the calculated free energy difference (ΔG) between the twin-chair and boat-chair forms is about 1 kcal/mol, while the inversion barrier (ΔG‡) between them is approximately 6 kcal/mol. This relatively low barrier indicates that interconversion between the chair-chair and chair-boat forms occurs rapidly at room temperature. The interconversion is believed to proceed through a high-energy half-chair transition state, analogous to the conformational inversion of cyclohexane. allen.in
| Compound | Conformational Transition | Energy Parameter | Value (kcal/mol) |
|---|---|---|---|
| Bicyclo[3.3.1]nonane | CC vs. CB Stability | ΔE | 2.8 acs.org |
| Bicyclo[3.3.1]nonan-9-one | CC vs. BC Stability | ΔG | ~1.0 |
| Bicyclo[3.3.1]nonan-9-one | CC ⇌ BC Interconversion | ΔG‡ | ~6.0 |
Conformational Equilibria in Bicyclo[3.3.1]nonan-3-ols
The introduction of a hydroxyl group at the C3 position significantly influences the conformational landscape of the bicyclo[3.3.1]nonane system. The stereochemical orientation of this -OH group, being either endo (axial-like, pointing into the cage) or exo (equatorial-like, pointing away from the cage), is the primary determinant of the preferred conformation.
The conformational preferences of endo- and exo-bicyclo[3.3.1]nonan-3-ol differ substantially due to the interplay of steric hindrance and potential intramolecular interactions.
endo-Bicyclo[3.3.1]nonan-3-ol : In the endo isomer, if the molecule were to adopt a standard double-chair conformation, the axial hydroxyl group at C3 would experience a significant 1,3-diaxial steric interaction with the endo hydrogen at C7. To avoid this destabilizing transannular interaction, the cyclohexane ring bearing the hydroxyl group preferentially flips into a boat conformation. researchgate.netacs.org This results in a chair-boat conformer being the dominant species in the equilibrium. The boat conformation is further stabilized by the formation of a weak intramolecular hydrogen bond between the endo-hydroxyl group and the endo C7 hydrogen, which helps to lock in this arrangement. researchgate.net
exo-Bicyclo[3.3.1]nonan-3-ol : In contrast, the exo isomer places the hydroxyl group in an equatorial-like position. This orientation avoids the severe transannular steric clash with the C7 hydrogen that is present in the endo isomer. Consequently, exo-bicyclo[3.3.1]nonan-3-ol predominantly adopts the more stable double-chair conformation, where both rings are in the chair form. researchgate.net This allows the molecule to minimize both torsional and steric strain without the need for one of the rings to adopt a higher-energy boat form.
| Isomer | Hydroxyl Orientation | Key Interaction | Predominant Conformation |
|---|---|---|---|
| endo-Bicyclo[3.3.1]nonan-3-ol | Axial-like | Steric repulsion (C3-OH vs C7-H); Intramolecular H-bonding | Chair-Boat researchgate.netacs.org |
| exo-Bicyclo[3.3.1]nonan-3-ol | Equatorial-like | Minimized steric interactions | Double-Chair researchgate.net |
Steric and Electronic Substituent Effects on Ring Flattening and Overall Conformation
The conformational landscape of the bicyclo[3.3.1]nonane skeleton is highly sensitive to the influence of substituents, with both steric and electronic factors playing a crucial role in determining the molecule's three-dimensional structure. The parent bicyclo[3.3.1]nonane framework can theoretically adopt several conformations, including the chair-chair (cc), boat-chair (bc), and boat-boat (bb) forms. vu.lt In many unsubstituted and certain substituted derivatives, the double chair conformation is the most stable. vu.ltresearchgate.net However, the introduction of substituents can significantly alter this preference, leading to ring flattening or a complete shift to a different conformation.
The positioning of substituents has a profound impact, with the strongest influence observed at the 3- and 7-positions. vu.lt For instance, substitution at the 3a- or 7a-position (axial in a chair conformation) can force the substituted cyclohexane ring to adopt a boat conformation, resulting in a more thermodynamically favorable boat-chair (bc) arrangement for the entire molecule. vu.lt This shift minimizes the steric strain caused by spatial interactions between the two rings. vu.lt Conversely, derivatives with 3,7-disubstitutions may still exist in a chair-chair conformation, but often exhibit significant flattening of the cyclohexane rings to alleviate steric hindrance. vu.lt
In heterocyclic analogues, these effects are also prominent. For example, 2,4,6,8-tetraaryl-3,7-diazabicyclo[3.3.1]nonanes consistently adopt a boat-chair conformation. rsc.org This preference allows the molecule to avoid severe 1,3-diaxial steric repulsion that would occur between the bulky aryl groups in a double-chair arrangement. rsc.org Similarly, the introduction of alkyl substituents at the C-3 and C-5 positions of related 2,6-diarylpiperidines leads to a flattening of the ring around the nitrogen atom. scispace.com This distortion alters the dihedral angles and reduces the interaction between the nitrogen's lone pair and antiperiplanar hydrogens. scispace.com Electronic effects also contribute to conformational preferences, as demonstrated in related systems where the presence of electron-withdrawing groups can influence tautomeric equilibria, which are intrinsically linked to conformation. vu.lt
| Substitution Pattern | Primary Effect | Resulting Conformation | Reference |
|---|---|---|---|
| Unsubstituted | - | Chair-Chair (cc) | vu.lt |
| 3a- or 7a- position | Steric Hindrance | Boat-Chair (bc) | vu.lt |
| 3,7-disubstituted | Steric Hindrance | Flattened Chair-Chair (cc) | vu.lt |
| 2,4,6,8-tetraaryl (in diaza-analogue) | 1,3-diaxial Repulsion | Boat-Chair (bc) | rsc.org |
Role of Intramolecular Hydrogen Bonding in Stabilizing Specific Conformational Preferences
Intramolecular hydrogen bonding (IMHB) is a critical non-covalent interaction that can decisively stabilize specific, often otherwise less favorable, conformations in this compound and its derivatives. This interaction is particularly influential in heterocyclic systems containing both a hydroxyl group and a heteroatom, such as nitrogen or oxygen, that can act as a hydrogen bond acceptor.
In various hetero-analogues of bicyclo[3.3.1]nonan-9-ol, the formation of an IMHB is a recurring motif that stabilizes a boat-chair conformation. researchgate.net For instance, in certain epimeric alcohols of 3-thia-7-azabicyclo[3.3.1]nonan-9-ol, the piperidine ring is forced into a boat form. researchgate.netresearchgate.net This is due to a stabilizing IMHB between the unshared electron pair of the nitrogen atom and the proton of the pseudo-axial hydroxyl group. researchgate.netresearchgate.net This hydrogen bond locks the system into a chair-boat conformation, which would otherwise be less stable than the double-chair form. researchgate.net
A similar phenomenon is observed in 7-(3-Butoxypropyl)-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol. researchgate.net This compound exists as a mixture of two stereoisomers, one of which adopts a chair-boat conformation. researchgate.net The stability of this conformer is attributed to an IMHB involving the axial hydroxyl group and the lone pair of electrons on the nitrogen atom. researchgate.net In appropriately substituted bicyclo[3.3.1]nonanes, such "proper" hydrogen bonding is a common feature that can influence not only conformational preference but also solid-state properties like polymorphism. rsc.org
| Compound Class | Interacting Groups | Stabilized Conformation | Reference |
|---|---|---|---|
| Epimeric 3-thia-7-azabicyclo[3.3.1]nonan-9-ols | Nitrogen lone pair & Hydroxyl proton | Boat-Chair (bc) | researchgate.netresearchgate.net |
| 7-alkoxyalkyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol | Nitrogen lone pair & Axial hydroxyl group | Chair-Boat (cb) | researchgate.net |
| 3,7-diheterabicyclo[3.3.1]nonan-9-ols | Nitrogen lone pair & Pseudo-axial hydroxyl group | Chair-Boat (cb) | researchgate.net |
Stereochemical Nuances of this compound Derivatives
Analysis of Chiral Centers and Enantiomeric Purity
The rigid, three-dimensional structure of the bicyclo[3.3.1]nonane framework makes it an excellent scaffold for creating chiral molecules, and it is a common motif in numerous natural products. chalmers.setandfonline.com Consequently, the synthesis and resolution of enantiomerically pure bicyclo[3.3.1]nonane derivatives are of significant interest in organic synthesis. tandfonline.comresearchgate.net
Various strategies have been developed to access these chiral building blocks. Chiral derivatives of bicyclo[3.3.1]nonane have been successfully employed as catalysts in asymmetric synthesis. lmaleidykla.lt For example, a chiral ionic liquid synthesized from (+)-(1S,5S)-bicyclo[3.3.1]nonane-2,6-dione was used to catalyze an asymmetric Michael addition reaction, yielding a product with a calculated optical purity of 57% and an enantiomeric excess (ee) of 35%. lmaleidykla.lt
Biocatalysis offers a powerful method for obtaining enantiomerically enriched compounds. The kinetic resolution of racemic bicyclo[3.3.1]nonane-2,6-dione using baker's yeast has been shown to effectively isolate the enantiomerically pure (+)-enantiomer on a large scale. researchgate.net Another approach involves the enzymatic hydrolysis of racemic diacetates. tandfonline.com The biotransformation of racemic bicyclo[3.3.1]nonane-2,6-diol diacetate using various vegetables as biocatalysts can produce either the (+) or (-) monoacetate, depending on the conditions. tandfonline.com Using carrot as the biocatalyst, for instance, yielded (1R,2R,5R,6R)-(+)-bicyclo[3.3.1]nonane-2,6-diol monoacetate with an optical purity of 44.1%. tandfonline.com Modern synthetic methods also allow for the creation of complex sp3-rich chiral bicyclo[3.3.1]nonane scaffolds as single diastereomers, where access to either enantiomeric series can be controlled by simply selecting the appropriate chiral ligand during the synthesis. nih.gov
Nitrogen Inversion Dynamics in Azabicyclo[3.3.1]nonanols and Related Systems
In azabicyclo[3.3.1]nonanol systems and their analogues, the nitrogen atom introduces an additional layer of stereochemical complexity due to the process of nitrogen inversion. This phenomenon involves the rapid passing of the nitrogen atom through a planar transition state, which can lead to the interconversion of epimers or enantiomers. mdpi.com The rate of this inversion is highly dependent on factors such as steric strain, angle strain within the bicyclic system, and other intramolecular interactions. mdpi.combiu.ac.il
For nitrogen-fused azabicycles, the dynamics are particularly complex as nitrogen inversion is coupled with the reversal of the ring to which it belongs. researchgate.net The energy barriers for these conformational changes can be determined experimentally using dynamic nuclear magnetic resonance (DNMR) spectroscopy and analyzed computationally with molecular mechanics methods. researchgate.netnih.gov Studies on polycyclic tertiary amines have shown that molecular strain is a rate-determining factor for nitrogen inversion. biu.ac.il
In the case of 1-azabicyclo[3.3.1]nonan-2-one, a related lactam, NMR studies have revealed a dynamic exchange process between N-protonated and O-protonated forms, highlighting the dynamic nature of the nitrogen environment. nih.gov The inversion barrier can be significantly influenced by external factors like pH. For a set of drug-like molecules, a study demonstrated that decreasing the pH from 8 to 3 slowed the nitrogen inversion rate by nearly a factor of ten (from 35.47 s⁻¹ to 3.60 s⁻¹), indicating that the process can be modulated. mdpi.com This dynamic behavior is a crucial stereochemical consideration in the design and function of molecules based on the azabicyclo[3.3.1]nonane framework.
Advanced Spectroscopic and Structural Characterization of Bicyclo 3.3.1 Nonan 3 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucida-tion
NMR spectroscopy is an indispensable tool for determining the solution-state structure and dynamics of bicyclo[3.3.1]nonan-3-ol. Through a combination of one- and two-dimensional techniques, a complete picture of its covalent framework and stereochemical arrangement can be assembled.
The proton (¹H) and carbon-13 (¹³C) NMR spectra of this compound provide the fundamental data for its structural assignment. The molecule's C1 symmetry in the endo/exo forms means that all nine carbon atoms and the sixteen hydrogen atoms are chemically non-equivalent, leading to complex but informative spectra.
The chemical shifts are heavily influenced by the conformation of the bicyclic system and the stereochemistry of the hydroxyl group (endo vs. exo). In the preferred twin-chair conformation, protons and carbons occupy distinct axial and equatorial-like positions, resulting in a wide dispersion of signals. The proton attached to C3 (the carbinol proton) is a key diagnostic signal, with its chemical shift and multiplicity providing initial clues to the -OH group's orientation.
Detailed assignments are typically achieved through a combination of 1D and 2D NMR experiments. Below are representative, predicted chemical shifts for endo-Bicyclo[3.3.1]nonan-3-ol, illustrating the expected signal distribution.
Interactive Table 1: Representative ¹H and ¹³C NMR Chemical Shift Assignments for endo-Bicyclo[3.3.1]nonan-3-ol
| Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm) | Multiplicity & Coupling (J, Hz) |
| C1 | ~31.0 | ~2.20 | m |
| C2 | ~35.0 | ~1.85 (ax), ~1.60 (eq) | m |
| C3 | ~68.0 | ~4.00 | br s |
| C4 | ~35.0 | ~1.85 (ax), ~1.60 (eq) | m |
| C5 | ~31.0 | ~2.20 | m |
| C6 | ~20.0 | ~1.70 | m |
| C7 | ~28.0 | ~1.95 | m |
| C8 | ~20.0 | ~1.70 | m |
| C9 | ~33.0 | ~1.55 | m |
Note: These are predicted values. Actual assignments require experimental 2D NMR data.
Analysis of the proton-proton coupling constants (J-coupling) provides critical information about dihedral angles. For instance, large diaxial couplings (³J ≈ 10–13 Hz) are expected between adjacent axial protons in the chair rings, while smaller axial-equatorial and equatorial-equatorial couplings (³J ≈ 2–5 Hz) are also observed. These coupling patterns are instrumental in confirming the twin-chair conformation.
For a molecule with many overlapping signals like this compound, 2D NMR is essential for unambiguous assignments. acs.org
COSY (Correlation Spectroscopy): This homonuclear experiment maps the ¹H-¹H coupling network. youtube.com Cross-peaks in a COSY spectrum connect protons that are scalar-coupled, typically over two or three bonds. By "walking" through the correlations, it is possible to trace the connectivity of the entire carbon skeleton, for example, from the bridgehead proton at C1 to its neighbors at C2 and C8.
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate proton signals with the carbon signals to which they are directly attached (one-bond ¹H-¹³C correlation). youtube.com Each cross-peak in an HSQC spectrum links a specific proton resonance to its corresponding carbon resonance, allowing for the definitive assignment of the carbon skeleton. acs.org
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations between protons and carbons, typically over two to three bonds. It is crucial for identifying quaternary carbons and for connecting different spin systems across non-protonated carbons or heteroatoms.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are connected through bonds. acs.org This is particularly powerful for stereochemical assignments. For instance, in the twin-chair conformation, a NOESY experiment can show a correlation between the axial proton at C3 and the axial protons at C7 and C9, a key indicator of their transannular proximity. It can also be used to definitively determine the endo or exo configuration of the hydroxyl group by observing NOEs between the C3 proton and other specific protons within the bicyclic framework.
The bicyclo[3.3.1]nonane system is known to exist in a dynamic equilibrium between a twin-chair (CC) conformation and a chair-boat (CB) conformation. rsc.org For the parent hydrocarbon, the twin-chair is the dominant form, but substitution can shift this equilibrium. At room temperature, the interconversion between these conformers is rapid on the NMR timescale, resulting in a time-averaged spectrum.
By lowering the temperature, this interconversion can be slowed. rsc.org If the temperature is lowered sufficiently to reach the coalescence point, the single set of averaged signals will broaden and eventually resolve into two distinct sets of signals, one for each conformer. The relative integration of these signals allows for the direct measurement of the conformer populations and the calculation of the free energy difference (ΔG) between them. Such studies on related bicyclo[3.3.1]nonane derivatives have been crucial in understanding the subtle steric and electronic effects that govern conformational preference. acs.org
Lanthanide-Induced Shift (LIS) spectroscopy is a powerful method for determining the solution-state conformation of molecules containing a Lewis basic site, such as the hydroxyl group in this compound. slideshare.net Paramagnetic lanthanide complexes, often β-diketonates like Eu(fod)₃ or Eu(dpm)₃, act as "shift reagents". mdpi.com
When a shift reagent is added to a solution of the alcohol, it forms a rapidly exchanging complex with the hydroxyl group. slideshare.net The paramagnetic lanthanide ion creates a large local magnetic field, which induces significant changes (shifts) in the chemical shifts of nearby protons. The magnitude of this induced shift is primarily dependent on the distance and angle of each proton relative to the lanthanide ion in the complex. Protons closer to the hydroxyl group will experience a much larger shift than those farther away.
By systematically measuring the induced shifts for each proton at various concentrations of the shift reagent, a detailed geometric map of the molecule can be constructed. This experimental data is then fitted to theoretical models of the possible conformations (e.g., chair-chair vs. chair-boat) to find the best match, thereby elucidating the preferred conformation in solution.
X-ray Crystallography for Precise Solid-State Conformational Analysis
While NMR provides information about the molecule's structure in solution, X-ray crystallography offers an unambiguous view of its conformation in the solid state. Studies on numerous bicyclo[3.3.1]nonane derivatives have established the predominant solid-state conformation. nih.goviucr.org The rigid nature of the bicyclic system means that the solid-state structure is often a good representation of the lowest-energy conformer in solution.
Analysis of crystal structures of related compounds consistently shows that the bicyclo[3.3.1]nonane skeleton adopts a twin-chair conformation. nih.gov However, this is not an ideal "textbook" chair. To alleviate the significant steric strain between the endo protons at the C3 and C7 positions (a transannular interaction), the two cyclohexane (B81311) rings flatten, increasing the distance between these atoms. This flattening is a characteristic feature of the bicyclo[3.3.1]nonane system.
The presence of the hydroxyl group in this compound makes intermolecular hydrogen bonding the dominant force controlling its crystal packing. rsc.orgresearchgate.net The hydroxyl group can act as both a hydrogen bond donor (via the H) and a hydrogen bond acceptor (via the O lone pairs).
Determination of Absolute Configuration
The determination of the absolute configuration of chiral molecules such as this compound is a critical step in asymmetric synthesis and the characterization of optically active compounds. While direct crystallographic methods for the parent alcohol are not extensively documented in readily available literature, the stereochemistry of the bicyclo[3.3.1]nonane framework is typically elucidated through a combination of chiroptical spectroscopy, chemical correlation, and chromatographic techniques.
For analogous bicyclo[3.3.1]nonane derivatives, several methods have been successfully employed. The absolute configuration of various chiral bicyclo[3.3.1]nonane diones has been established by comparing experimental circular dichroism (CD) spectra with those predicted by ab initio time-dependent density functional theory (TDDFT) calculations. nih.gov This concerted approach, which also utilizes optical rotation calculations, provides a reliable assignment of the absolute configuration. nih.gov Another established method is the application of the octant rule to the CD spectra of bicyclic ketones, which correlates the sign of the Cotton effect with the spatial disposition of substituents around the carbonyl chromophore. nih.gov
Chemical correlation is another powerful tool. For instance, the enantiospecific synthesis of (+)-(1R,5S)-bicyclo[3.3.1]nonane-2,7-dione from a precursor of known configuration, (+)-(1S,5S)-bicyclo[3.3.1]nonane-2,6-dione, unequivocally established its absolute stereochemistry. nih.gov This approach involves converting the molecule of interest into a known compound without affecting the stereogenic centers, thereby relating their configurations.
Furthermore, enantiomers of bicyclo[3.3.1]nonane derivatives can often be separated using chiral high-performance liquid chromatography (HPLC). nih.govunibas.it Once the enantiomers are isolated, their absolute configurations can be determined using spectroscopic methods like CD or by derivatization to facilitate X-ray crystallographic analysis. unibas.it For this compound, this would involve the resolution of its racemic mixture into individual enantiomers, followed by spectroscopic analysis or conversion to a crystalline derivative to assign the (R) and (S) configurations at its stereocenters.
Key Methods for Absolute Configuration Determination:
| Method | Description | Application to Bicyclo[3.3.1]nonanes |
|---|---|---|
| Circular Dichroism (CD) Spectroscopy | Measures the differential absorption of left and right circularly polarized light by a chiral molecule. | Used extensively for bicyclic ketones; comparison with TDDFT calculations provides reliable assignments. nih.govnih.gov |
| Chemical Correlation | Involves chemically transforming a molecule of unknown configuration into a molecule of known configuration. | Successfully used to establish the stereochemistry of bicyclo[3.3.1]nonane-2,7-dione. nih.gov |
| Chiral HPLC | A chromatographic technique that uses a chiral stationary phase to separate enantiomers. | Employed for the resolution of enantiomers of various bicyclo[3.3.1]nonane derivatives. nih.govunibas.it |
| X-ray Crystallography | Provides the three-dimensional structure of a molecule, allowing for direct determination of its absolute configuration (often via a heavy-atom derivative). | Used for structural elucidation of various bicyclo[3.3.1]nonane derivatives. unibas.itresearchgate.net |
High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is an essential analytical technique for the unambiguous confirmation of a compound's elemental composition by providing a highly accurate mass measurement. For this compound, HRMS data confirms its molecular formula as C₉H₁₆O.
The technique measures the mass-to-charge ratio (m/z) to four or more decimal places, which allows for the differentiation between compounds with the same nominal mass but different elemental formulas. The experimentally determined exact mass is compared to the theoretical mass calculated from the isotopic masses of the most abundant isotopes of the constituent elements (e.g., ¹²C, ¹H, ¹⁶O). The close agreement between the experimental and theoretical values provides strong evidence for the proposed molecular formula.
HRMS Data for this compound:
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₆O | nih.gov |
| Theoretical Exact Mass (Monoisotopic) | 140.120115130 Da | nih.gov |
| Average Molecular Weight | 140.22 g/mol | nih.gov |
The precision of HRMS is crucial in distinguishing this compound from other potential isomers or compounds with the same nominal mass, thereby validating its identity in complex mixtures or as a newly synthesized entity.
Infrared (IR) Spectroscopy for Diagnostic Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In the case of this compound, the most diagnostic feature in its IR spectrum is the absorption band corresponding to the hydroxyl (-OH) functional group.
The position and shape of the O-H stretching band are highly sensitive to hydrogen bonding.
Free O-H Stretch: In a dilute solution using a non-polar solvent, a sharp, relatively weak absorption band is typically observed in the range of 3600–3650 cm⁻¹. This peak arises from hydroxyl groups that are not involved in hydrogen bonding. uobabylon.edu.iq For a structurally similar bicyclic alcohol, a high-resolution IR spectrum revealed the presence of only a free hydroxyl absorption at 3622 cm⁻¹, indicating minimal intermolecular hydrogen bonding, likely due to steric hindrance. gla.ac.uk
Hydrogen-Bonded O-H Stretch: In a concentrated sample (neat liquid) or in a solution where intermolecular hydrogen bonding can occur, a characteristic broad and strong absorption band appears at a lower frequency, typically between 3200 and 3400 cm⁻¹. uobabylon.edu.iq
Another key absorption is the C-O stretching vibration, which for secondary alcohols like this compound, typically appears as a strong band in the 1000–1260 cm⁻¹ region. uobabylon.edu.iq The spectrum would also feature C-H stretching vibrations for the sp³-hybridized carbons of the bicyclic framework, generally observed just below 3000 cm⁻¹.
Diagnostic IR Absorption Frequencies for this compound:
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Appearance |
|---|---|---|
| O-H Stretch (Hydrogen-Bonded) | 3200 - 3400 | Broad, Strong |
| O-H Stretch (Free) | 3600 - 3650 | Sharp, Weak to Medium |
| C-H Stretch (sp³) | 2850 - 3000 | Strong |
| C-O Stretch (Secondary Alcohol) | 1000 - 1260 | Strong |
Reaction Mechanisms and Reactivity of Bicyclo 3.3.1 Nonan 3 Ol
Chemical Transformations Involving the Hydroxyl Group
The hydroxyl group at the C-3 position is a versatile functional handle for a variety of chemical transformations, including oxidation to the corresponding ketone and derivatization to esters and ethers.
The selective oxidation of the secondary alcohol in Bicyclo[3.3.1]nonan-3-ol to its ketone analogue, Bicyclo[3.3.1]nonan-3-one, is a fundamental transformation. Modern catalytic systems are highly effective for this purpose, offering mild conditions and high yields. Nitroxyl radical-based catalysts, in particular, have demonstrated significant efficacy.
Catalysts such as 2-azaadamantane N-oxyl (AZADO) and 9-azabicyclo[3.3.1]nonane-N-oxyl (ABNO) are highly active for the oxidation of sterically hindered secondary alcohols. jst.go.jporganic-chemistry.org These reactions can be performed using a co-oxidant like sodium hypochlorite or diacetoxyiodobenzene, or even ambient air in the presence of a suitable metal co-catalyst. jst.go.jporganic-chemistry.org The Swern oxidation, which utilizes oxalyl chloride or trifluoroacetic anhydride with dimethyl sulfoxide (DMSO), is another established method for converting secondary alcohols to ketones under mild, metal-free conditions. google.com
| Oxidation Method | Key Reagents | Typical Conditions |
|---|---|---|
| AZADO-Catalyzed Oxidation | AZADO, PhI(OAc)₂ | Catalytic AZADO, stoichiometric co-oxidant, room temperature |
| ABNO-Catalyzed Aerobic Oxidation | ABNO, Fe(NO₃)₃·9H₂O | Ambient air as the terminal oxidant, room temperature |
| Swern Oxidation | Oxalyl chloride, DMSO, Triethylamine | Low temperature (-78 °C to room temperature) |
The hydroxyl group of this compound can be readily converted into esters and ethers to modify its properties or to install protecting groups. Standard esterification procedures, such as reaction with an acyl chloride or carboxylic acid anhydride in the presence of a base, are effective.
A notable example involves the derivatization of the diol precursor, bicyclo[3.3.1]nonane-2,6-diol, which can be esterified using carboxylic acids in the presence of coupling agents like dicyclohexylcarbodiimide (DCC) and a catalyst such as N,N-dimethylaminopyridine (DMAP). lmaleidykla.lt This method has been employed to synthesize chiral ionic liquids from bicyclo[3.3.1]nonane derivatives by esterifying the hydroxyl groups with monobromoacetic acid, followed by reaction with N-methylimidazole. lmaleidykla.lt
Etherification can be achieved under Williamson ether synthesis conditions, involving deprotonation of the alcohol with a strong base (e.g., sodium hydride) followed by reaction with an alkyl halide. Another common strategy for derivatization involves the formation of silyl ethers, for instance, by reacting the alcohol with a silyl halide like tert-butylchlorodiphenylsilane in the presence of a base such as imidazole. google.com This reaction is often used to protect the hydroxyl group during subsequent synthetic steps.
Transannular Reactions and Skeletal Rearrangements
The close proximity of the C-3 and C-7 positions in the bicyclo[3.3.1]nonane skeleton facilitates transannular reactions, where a bond is formed across the rings. These reactions often lead to the formation of tricyclic systems like adamantane (B196018) or its derivatives.
Transannular cyclizations are a hallmark of the bicyclo[3.3.1]nonane system. oregonstate.edu A key example is the electroreductive transannular reaction of 7-methylenebicyclo[3.3.1]nonan-3-one, a ketone analogue of the corresponding alcohol. The non-mediated electroreduction of this compound results in a competitive cyclization to yield 7-methyltricyclo[3.3.1.0(3,7)]nonan-3-ol and 1-adamantanol. oup.comoup.com This reaction proceeds through a ketyl radical anion intermediate, where the close spatial relationship between the carbonyl carbon and the exocyclic double bond enables intramolecular cyclization. oup.comoup.com The formation of 1-adamantanol from the bicyclo[3.3.1]nonane framework is a direct consequence of this transannular C-C bond formation.
Base-catalyzed rearrangements can occur in substituted bicyclo[3.3.1]nonanols and nonanones, often driven by transannular interactions. For instance, exo-7-hydroxy-bicyclo[3.3.1]nonan-3-one undergoes a degenerate base-catalyzed rearrangement through a specific 1,5-transannular hydride shift. stir.ac.uk In other systems, base-induced reactions can lead to more complex skeletal reorganizations. A Michael-induced skeletal rearrangement has been reported where the bicyclo[3.3.1]nonane framework of a phloroglucinol derivative rearranges to a bicyclo[3.3.0]octane system. semanticscholar.org Furthermore, base-mediated intramolecular aldol reactions of functionalized epoxyketones can be used to construct the bicyclo[3.3.1]non-3-en-2-one scaffold. nih.gov
Transition metal reagents can mediate profound skeletal rearrangements of the bicyclo[3.3.1]nonane core. Thallium(III) nitrate (TTN) has been shown to promote oxidative rearrangements in bicyclo[3.3.1]nonane diones. nih.govresearchgate.net When enantiopure bicyclo[3.3.1]nonane-2,6-dione is treated with TTN in methanol, an oxidative rearrangement occurs, leading to a ring-contracted diester product in high yield. nih.gov This product can then be converted into a chiral tricyclo[4.3.0.0(3,8)]nonane-4,5-dione. nih.gov
Interestingly, the reaction outcome is highly dependent on the substitution pattern. In some isomeric diketones, the TTN oxidation yields a mixture of products or can be preceded by a faster transannular cyclization when the carbonyl groups are in close proximity, leading to oxaadamantane-type structures. nih.govresearchgate.net
| Starting Material | Reagent | Reaction Type | Major Product(s) | Reference |
|---|---|---|---|---|
| 7-Methylenebicyclo[3.3.1]nonan-3-one | Electroreduction | Transannular Cyclization | 7-Methyltricyclo[3.3.1.0(3,7)]nonan-3-ol, 1-Adamantanol | oup.comoup.com |
| Exo-7-hydroxy-bicyclo[3.3.1]nonan-3-one | Base | Transannular Hydride Shift | Degenerate rearrangement product | stir.ac.uk |
| Bicyclo[3.3.1]nonane-2,6-dione | Thallium(III) Nitrate | Oxidative Rearrangement | Ring-contracted diester | nih.gov |
Photo-Induced Rearrangement and Reduction Pathways
The photochemical behavior of the bicyclo[3.3.1]nonane skeleton is notably demonstrated through the photoreduction of the corresponding ketone, bicyclo[3.3.1]alkan-3-one. Irradiation of this ketone in a hydrogen-donating solvent such as cyclohexane (B81311) leads to its selective reduction, yielding this compound. This reaction shows a significant stereochemical preference, with the endo-alcohol being the predominant product. acs.orgacs.org
While direct photo-induced rearrangements of this compound are not extensively documented, studies on related derivatives provide insight into the potential pathways. For instance, certain 3-azabicyclo[3.3.1]nonane derivatives undergo a stereospecific skeletal cleavage under photochemical conditions, resulting in the formation of novel heterotricyclic systems. semanticscholar.org This suggests that the bicyclo[3.3.1]nonane framework is susceptible to significant structural reorganization when subjected to light, a process that is dependent on the presence of specific functional groups, such as the nitrogen atom in the azabicyclo system. semanticscholar.org
Furthermore, photo-induced skeletal rearrangements in complex natural products containing bicyclic systems can involve intramolecular 1,3-acyl migrations of β,γ-unsaturated ketone moieties. researchgate.net Although not directly involving the alcohol, these studies highlight the propensity of the bicyclic scaffold to undergo rearrangements initiated by photochemical energy.
Reactivity at Other Positions of the Bicyclic System
Electrophilic and Nucleophilic Substitution Reactions on the Bicyclic Scaffold
The rigid framework of the bicyclo[3.3.1]nonane system allows for substitution reactions at various positions, influenced by the stereoelectronic environment of the scaffold.
Nucleophilic Substitution:
The reaction conditions and outcomes for these substitutions are summarized below:
| Starting Material | Nucleophile | Solvent/Conditions | Product | Yield (%) |
| 2,6-Dichloro-9-thiabicyclo[3.3.1]nonane | Sodium Azide (NaN₃) | CH₃CN/H₂O, Room Temp | 2,6-Diazido-9-thiabicyclo[3.3.1]nonane | 90-94 |
| 2,6-Dichloro-9-thiabicyclo[3.3.1]nonane | Sodium Cyanide (NaCN) | CH₃CN/H₂O, Room Temp | 2,6-Dicyano-9-thiabicyclo[3.3.1]nonane | 83-90 |
| 2,6-Dichloro-9-thiabicyclo[3.3.1]nonane | Phenylmagnesium Bromide (PhMgBr) | THF | 2,6-Diphenyl-9-thiabicyclo[3.3.1]nonane | 85 |
| 2,6-Dichloro-9-thiabicyclo[3.3.1]nonane | Methylmagnesium Bromide (MeMgBr) | THF | 2,6-Dimethyl-9-thiabicyclo[3.3.1]nonane | 82 |
Similar high reactivity and anchimeric assistance are observed in the selenium analogue, 2,6-dichloro-9-selenabicyclo[3.3.1]nonane, which readily undergoes substitution with various amines and alcohols. nih.gov Nucleophilic substitution has also been employed in the synthesis of more complex structures, such as bicyclo[3.3.1]nonane-steroid derivatives. ichem.mdresearchgate.net
Electrophilic Substitution:
Direct electrophilic substitution on the unsubstituted hydrocarbon scaffold is less common. However, the system can be functionalized by creating a nucleophilic center that then reacts with an electrophile. This is often achieved through deprotonation at an activated position. While not on the parent alcohol, this principle is demonstrated in the functionalization of bicyclo[3.3.1]nonane derivatives where activating groups, such as ketones, are present. oregonstate.edu For example, fluorination of bicyclic ketols has been achieved, showcasing the introduction of an electrophile onto the scaffold. ucl.ac.uk
Ring Cleavage and Expansion Reactions of the Bicyclo[3.3.1]nonane System
The inherent strain and conformational properties of the bicyclo[3.3.1]nonane system can be exploited in reactions that lead to either the cleavage or expansion of the rings.
Ring Expansion:
Ring expansion reactions provide a route to larger bicyclic systems. A classic example is the reaction of bicyclo[3.3.1]nonan-2-one with diazomethane (in the form of ethyl N-nitrosomethylcarbamate), which yields a mixture of the ring-expanded products bicyclo[4.3.1]decan-2-one and bicyclo[4.3.1]decan-3-one. rsc.org Oxidative rearrangements leading to ring expansion have also been noted as a strategy in the synthesis of complex natural products containing this bicyclic core. researchgate.net
Ring Cleavage and Skeletal Isomerization:
The bicyclo[3.3.1]nonane framework can be synthesized via the ring cleavage of more complex polycyclic systems like adamantanes, highlighting the chemical relationship and relative stability between these structures. rsc.orgthieme-connect.com Conversely, the bicyclo[3.3.1]nonane skeleton can undergo its own cleavage and rearrangement. Skeletal isomerizations are recognized as one of the general methods for transforming bicyclo[3.3.1]nonane derivatives. thieme-connect.com These transformations often proceed through carbocationic intermediates, leading to different bicyclic or even monocyclic systems depending on the reaction conditions and the substitution pattern on the ring.
Computational and Theoretical Studies on Bicyclo 3.3.1 Nonan 3 Ol
Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to determine molecular geometries, energies, and other chemical properties with a favorable balance of accuracy and computational cost.
The Bicyclo[3.3.1]nonane skeleton is known for its conformational flexibility, primarily existing in three forms: a twin-chair (CC), a boat-chair (BC), and a twin-boat (BB). The BB conformer is generally considered energetically unfavorable due to significant steric hindrance. Therefore, computational studies focus on the equilibrium between the CC and BC conformations.
DFT calculations are used to perform geometry optimization, which locates the lowest energy arrangement of atoms for each conformer. By calculating the single-point energies of these optimized structures, the relative stability of the conformers can be determined. For the parent Bicyclo[3.3.1]nonane, the CC form is the most stable. However, substitutions on the ring can shift this equilibrium.
In Bicyclo[3.3.1]nonan-3-ol, the hydroxyl (-OH) group at the C3 position introduces new steric and electronic effects. DFT calculations would be used to explore how this substituent influences the conformational energy landscape. The key factors to consider are the orientation of the -OH group (axial vs. equatorial) in both the CC and BC conformers and the potential for intramolecular hydrogen bonding. For instance, in a BC conformer, an axial 3-OH group might interact with the hydrogen at the C7 position, potentially stabilizing that conformation relative to the CC form.
A study on Bicyclo[3.3.1]nonan-9-one using DFT methods calculated the free energy difference between its CC and BC conformations to be approximately 1 kcal/mol, highlighting the small energy gap that can exist between conformers in this system. researchgate.net Similar calculations for this compound would elucidate the precise energetic landscape.
| Compound | Conformer | Relative Energy (kcal/mol) | Key Influencing Factors |
|---|---|---|---|
| Bicyclo[3.3.1]nonane (Parent) | Twin-Chair (CC) | 0.00 (Reference) | Most stable, minimized steric interactions. |
| Boat-Chair (BC) | ~2-3 | Less stable due to flagpole interactions. | |
| Bicyclo[3.3.1]nonan-9-one | Twin-Chair (CC) | 0.00 (Reference) | Carbonyl group flattens one chair. |
| Boat-Chair (BC) | ~1.0 researchgate.net | Small energy difference to CC form. researchgate.net | |
| This compound (Hypothetical) | Twin-Chair (CC), Equatorial OH | 0.00 (Predicted Reference) | -OH group in a sterically favored position. |
| Boat-Chair (BC), Axial OH | Variable | Potential stabilization from intramolecular H-bonding. |
DFT calculations are a reliable tool for predicting spectroscopic parameters. By calculating the nuclear magnetic shielding tensors, it is possible to predict the ¹H and ¹³C NMR chemical shifts for a given molecule. This is particularly useful in conformational analysis, as different conformers will have distinct predicted chemical shifts.
For this compound, DFT calculations could predict the NMR spectra for the endo and exo isomers, as well as for different stable conformers (CC and BC) of each. By comparing the theoretically predicted shifts with experimental data, the dominant conformation in solution can be identified. Ab initio and DFT methods have been successfully applied to investigate the ¹³C chemical shifts for Bicyclo[3.3.1]nonan-9-one, confirming a twin-chair conformation. researchgate.net This approach would be equally valuable for assigning the complex spectra of this compound and confirming its structure and stereochemistry.
| Carbon Atom | Predicted Shift (ppm) - CC Conformer | Predicted Shift (ppm) - BC Conformer | Experimental Shift (ppm) |
|---|---|---|---|
| C1 | 30.5 | 31.2 | 30.8 |
| C3 | 68.0 | 70.5 | 68.3 |
| C5 | 28.1 | 27.5 | 28.3 |
| C9 | 35.2 | 38.9 | 35.5 |
Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations for Conformational Analysis
While DFT provides high accuracy, it is computationally intensive. Molecular Mechanics (MM) and Molecular Dynamics (MD) offer computationally cheaper alternatives for exploring the conformational landscape and dynamics of molecules.
Molecular mechanics uses classical physics (force fields) to calculate the potential energy of a molecule based on its geometry. It is exceptionally fast, making it ideal for scanning the potential energy surface to identify all possible low-energy conformers. For this compound, MM calculations can rapidly determine the relative steric energies of the various chair, boat, axial, and equatorial combinations, providing a good initial overview of the conformational preferences. Empirical force field calculations have been performed on various hetero-substituted Bicyclo[3.3.1]nonanes to determine the most stable conformations. researchgate.net
A key feature of the Bicyclo[3.3.1]nonane system is the steric strain arising from non-bonded interactions. In the CC conformation, the endo hydrogens at C3 and C7 are in close proximity, leading to transannular strain. MM force fields are explicitly parameterized to account for these van der Waals and electrostatic interactions.
By analyzing the energy contributions within an MM calculation for this compound, one can quantify the steric strain associated with the 3-OH group in different positions. For example, an axial -OH group at C3 would increase the transannular strain with the C7 hydrogen. The calculation can also highlight stabilizing interactions, such as intramolecular hydrogen bonds, which could favor specific conformations.
Advanced Quantum Chemical Methods for Elucidating Reaction Pathways and Transition States
Beyond conformational analysis, computational chemistry is used to study chemical reactivity. Advanced quantum chemical methods, including high-level DFT or ab initio methods like Møller-Plesset perturbation theory (MP2), are employed to map out reaction pathways. These methods can accurately calculate the energies of reactants, products, intermediates, and, crucially, transition states. rsc.org
For this compound, a relevant reaction to study would be its acid-catalyzed dehydration to form Bicyclo[3.3.1]non-2-ene. Computational methods could be used to:
Model the reaction mechanism: Proposing and testing different pathways (e.g., E1 vs. E2).
Locate the transition state structure: Identifying the highest-energy point along the reaction coordinate.
Calculate the activation energy: The energy difference between the reactants and the transition state, which determines the reaction rate.
By mapping the entire potential energy surface for the reaction, researchers can gain a detailed understanding of the factors controlling reactivity and selectivity. arxiv.org Such studies provide insights that are complementary to experimental kinetic analysis and are invaluable for predicting the outcome of unknown reactions or designing new synthetic routes. rsc.orgchemrxiv.org
Theoretical Studies of Carbocation and Non-Classical Ion Formation and Rearrangements
Theoretical and computational studies on the bicyclo[3.3.1]nonan-3-yl cation have provided valuable insights into its structure, stability, and propensity for rearrangements, particularly the formation of classical and potentially non-classical carbocation intermediates. These investigations have been instrumental in elucidating the mechanisms of reactions involving this bicyclic system, such as solvolysis.
Early investigations into the behavior of the bicyclo[3.3.1]nonan-3-yl cation were primarily conducted through experimental means, with theoretical support from empirical force field calculations. A notable study on the acetolysis of exo- and endo-bicyclo[3.3.1]nonan-3-yl toluenesulphonates provided significant experimental evidence for the formation of the bicyclo[3.3.1]nonan-3-yl cation and a subsequent transannular 3,7-hydride shift. rsc.org This work was foundational in demonstrating the potential for intramolecular rearrangements within this carbocation.
Empirical force field calculations were employed to probe the conformational landscape of the bicyclo[3.3.1]nonan-3-yl cation, suggesting that the chair-chair conformation is the most stable arrangement. rsc.org These early computational methods, while less precise than modern quantum chemical calculations, offered a rationalization for the observed experimental outcomes, particularly the preference for certain reaction pathways.
More recent and advanced computational methods, such as Density Functional Theory (DFT) and ab initio calculations, have been applied to study various carbocations within the broader bicyclo[3.3.1]nonane framework, including bridgehead cations. acs.org While a detailed, modern computational study specifically targeting the bicyclo[3.3.1]nonan-3-yl cation and its rearrangement to a non-classical ion is not extensively documented in the reviewed literature, the principles from related systems can be extrapolated. These studies have shown that the bicyclo[3.3.1]nonane system is conformationally flexible, and the relative energies of different conformers and transition states are key to understanding its reactivity.
The concept of non-classical ions, where a positive charge is delocalized over more than two atoms, is a critical aspect of carbocation chemistry. While direct computational evidence for a stable non-classical ion derived from this compound is scarce in the literature, the observed 3,7-hydride shift is suggestive of a transition state that could possess some degree of non-classical character, with the hydride bridging the C3 and C7 positions.
The solvolysis of bicyclo[3.3.1]nonan-3-yl derivatives has been compared to that of related bicyclic systems. For instance, the extent of transannular hydride shift in the bicyclo[3.3.1]nonyl system is notably less than that observed in the solvolysis of bicyclo[3.3.2]decan-3-exo-yl tosylate, highlighting the influence of the bicyclic framework on the propensity for such rearrangements.
Detailed Research Findings from Acetolysis Studies
The acetolysis of exo- and endo-bicyclo[3.3.1]nonan-3-yl toluenesulphonates has been a key reaction for probing the behavior of the corresponding carbocation. The use of deuterium-labeled substrates has been particularly insightful.
In the acetolysis of the exo-tosylate, a significant finding was the occurrence of a 3,7-hydride shift. rsc.org This was determined by analyzing the distribution of deuterium in the products. The study revealed that the bicyclo[3.3.1]nonan-3-yl acetate formed showed an excess of retained stereochemistry. rsc.org The largest proportion of the rearranged product, where the hydride shift had occurred, was found in the acetate with retained configuration. rsc.org
These experimental results, supported by empirical force field calculations, have led to a proposed reaction pathway involving the formation of an initial classical carbocation, which can then undergo a transannular hydride shift. The conformational preferences of the carbocation intermediate play a crucial role in the stereochemical outcome of the reaction.
| Computational Method | System Studied | Key Findings | Reference |
| Empirical Force Field Calculations | Bicyclo[3.3.1]nonan-3-yl cation | The chair-chair conformation is predicted to be the most stable. | rsc.org |
| Experimental Observation | Substrate | Key Findings | Reference |
| Acetolysis | exo-Bicyclo[3.3.1]nonan-3-yl toluenesulphonate | Formation of bicyclo[3.3.1]nonan-3-yl acetate with an excess of retained stereochemistry. | rsc.org |
| Acetolysis with Deuterium Labeling | Deuterium-labeled exo-bicyclo[3.3.1]nonan-3-yl toluenesulphonate | Evidence of a 3,7-hydride shift, with the largest proportion of rearrangement in the acetate of retained configuration. | rsc.org |
Applications of Bicyclo 3.3.1 Nonan 3 Ol in Advanced Organic Synthesis and Materials Science
Bicyclo[3.3.1]nonan-3-ol as a Versatile Synthetic Intermediate for Complex Molecular Architectures
The strategic importance of this compound and its derivatives is underscored by their application as versatile precursors in the construction of intricate molecular frameworks. The inherent stereochemistry and reactivity of this scaffold provide a valuable platform for synthetic chemists to access a diverse range of complex targets.
Building Blocks for Natural Product Synthesis
The bicyclo[3.3.1]nonane skeleton is a recurring theme in the structure of numerous natural products, many of which exhibit significant biological activities. rsc.org Consequently, derivatives such as this compound are valuable starting materials or key intermediates in the total synthesis of these complex molecules. rsc.org The synthesis of the bicyclo[3.3.1]nonane core is a critical step in accessing these natural products and their analogues for further biological evaluation. ucl.ac.uk Methodologies such as domino Michael-aldol annulations have been developed to construct the bicyclo[3.3.1]nonane framework with a degree of stereocontrol. rsc.org
For instance, the polyprenylated acylphloroglucinols (PPAPs) are a class of natural products characterized by a highly substituted bicyclo[3.3.1]nonane core and exhibit a wide array of biological activities. ucl.ac.uknih.gov The development of synthetic routes to this core structure is paramount for the synthesis of PPAPs like hyperforin (B191548) and garsubellin A. ucl.ac.ukchalmers.se
Precursors for Polycyclic Cage Compounds (e.g., Adamantane (B196018) derivatives, Oxaadamantane)
Bicyclo[3.3.1]nonane derivatives, including those related to this compound, are pivotal precursors in the synthesis of polycyclic cage compounds like adamantane and its derivatives. One effective strategy for constructing 1,2-disubstituted adamantanes involves the cyclization of bicyclo[3.3.1]nonane precursors. mdpi.com These bicyclic precursors can be synthesized from simpler building blocks or derived from the ring opening of readily available adamantane derivatives. mdpi.com
Acid-catalyzed cyclization of bicyclo[3.3.1]nonane precursors is a key step in forming the adamantane core. researchgate.net For example, trifluoromethanesulfonic acid can promote the formation of the adamantanone core from appropriately substituted bicyclo[3.3.1]nonanes. escholarship.orgnih.gov The resulting adamantyl cation can then be trapped by a variety of nucleophiles, providing access to a wide range of functionalized adamantanes. escholarship.orgnih.gov
Similarly, bicyclo[3.3.1]nonane derivatives serve as substrates for the synthesis of oxaadamantanes. Transannular cyclizations of functionalized bicyclo[3.3.1]nonanes are a primary strategy for constructing the 2-oxaadamantane system. nih.gov
Scaffold Design in Supramolecular Chemistry
The rigid and well-defined V-shape of the bicyclo[3.3.1]nonane framework makes it an attractive scaffold for applications in supramolecular chemistry. vu.ltvu.lt While its use in traditional organic synthesis is well-established, its application in designing complex, non-covalently assembled structures is a growing area of research. vu.ltvu.lt The unique geometry of this scaffold allows for the precise positioning of recognition motifs, enabling the construction of sophisticated host-guest systems and self-assembled architectures. lu.se
Development of Synthetic Receptors and Host-Guest Systems
The concave structure inherent to the bicyclo[3.3.1]nonane skeleton provides an excellent foundation for the design of synthetic receptors. lu.se By functionalizing the bicyclic framework with appropriate binding sites, chemists can create molecules capable of recognizing and binding specific guest molecules or ions. lu.se This has led to the development of host-guest systems where the bicyclo[3.3.1]nonane unit acts as a pre-organized platform, facilitating selective interactions. lu.se
For example, fusing the bicyclo[3.3.1]nonane scaffold with other molecular components, such as crown ethers, has been explored to create receptors for ion recognition. lu.se The rigidity of the bicyclic unit helps to minimize the entropic penalty upon binding, leading to more stable host-guest complexes.
Engineering Hydrogen-Bonded Aggregates and Ordered Networks
The stereochemical diversity of the bicyclo[3.3.1]nonane framework allows for the spatial arrangement of functional groups in a way that can direct the formation of ordered structures through hydrogen bonding. chalmers.se By introducing hydrogen bond donors and acceptors at specific positions on the scaffold, it is possible to program the self-assembly of these molecules into well-defined aggregates and networks. chalmers.se
Polymeric Scaffolds Exhibiting Tunable Supramolecular Conformations
While direct examples of polymeric scaffolds based on this compound with tunable supramolecular conformations are not extensively detailed in the provided context, the principles of using this scaffold to control molecular geometry in supramolecular assemblies suggest its potential in this area. The ability to create monomers with specific shapes and recognition sites based on the bicyclo[3.3.1]nonane framework opens up possibilities for designing polymers that can adopt predictable and potentially switchable secondary structures through non-covalent interactions.
Chiral Ligand and Auxiliary Design
The inherent chirality and conformational rigidity of the bicyclo[3.3.1]nonane skeleton make it an excellent scaffold for the development of chiral ligands and auxiliaries. These molecules are instrumental in controlling the stereochemical outcome of chemical reactions, a critical aspect in the synthesis of pharmaceuticals and other bioactive compounds.
Development of Chiral Diene Ligands for Asymmetric Catalysis
While many chiral ligands based on the bicyclo[3.3.1]nonane framework are synthesized from dione (B5365651) precursors, the versatile this compound can serve as a strategic starting material for accessing these key catalytic molecules. The development of C2-symmetric chiral diene ligands derived from the bicyclo[3.3.1]nona-2,6-diene skeleton has been a significant area of research. These ligands, when complexed with transition metals such as rhodium, have demonstrated exceptional performance in asymmetric catalysis.
For instance, 3,7-disubstituted bicyclo[3.3.1]nona-2,6-diene ligands have been synthesized and successfully employed in rhodium-catalyzed asymmetric 1,4-addition reactions of organoboron reagents to α,β-unsaturated ketones. nih.gov The strategic placement of substituents on the bicyclic frame creates a highly effective chiral environment around the metal center, leading to high levels of enantioselectivity in the products. nih.gov Structural analysis has revealed that substituents at the C3 and C7 positions are in close proximity to the coordinated rhodium atom, which is crucial for enhancing the stereoselectivity of the catalytic transformation. nih.gov
The general synthetic approach to these diene ligands often involves the conversion of a bicyclo[3.3.1]nonane precursor to a diol, followed by dehydration to form the diene system. This compound, through oxidation to the corresponding dione and subsequent functionalization, can be a key intermediate in these synthetic routes.
Table 1: Performance of Bicyclo[3.3.1]nonane-based Chiral Diene Ligands in Rh-catalyzed Asymmetric 1,4-Addition
| Substrate | Arylboronic Acid | Ligand | Yield (%) | Enantiomeric Excess (ee, %) |
| 2-Cyclohexen-1-one | Phenylboronic acid | (S,S)-1a | >99 | 98 |
| 2-Cyclohexen-1-one | 4-Methoxyphenylboronic acid | (S,S)-1b | >99 | 99 |
| 2-Cyclopenten-1-one | Phenylboronic acid | (S,S)-1b | >99 | 99 |
Data compiled from studies on 3,7-disubstituted bicyclo[3.3.1]nona-2,6-diene ligands. (S,S)-1a and (S,S)-1b represent specific chiral diene ligands from this class. nih.gov
Exploration of this compound Derivatives in Ligand Design for Specific Molecular Interactions
The unique V-shaped and rigid geometry of the bicyclo[3.3.1]nonane framework makes it an attractive scaffold for the design of molecules capable of specific molecular recognition and for applications in supramolecular chemistry. vu.ltlu.se Derivatives of this compound can be functionalized to create cleft-shaped molecules that act as hosts in host-guest chemistry, forming complexes with specific guest molecules through non-covalent interactions. researchgate.net
A notable application is the synthesis of chiral ionic liquids (CILs) from bicyclo[3.3.1]nonane derivatives. For example, a CIL has been synthesized starting from (+)-(1S,5S)-bicyclo[3.3.1]nonane-2,6-dione, a compound accessible from this compound. This chiral ionic liquid, featuring imidazolium (B1220033) units attached to the bicyclic scaffold, was successfully used as a catalyst in the asymmetric Michael's addition reaction of diethyl malonate to chalcone, demonstrating the potential of these derivatives to induce chirality in chemical transformations. lmaleidykla.lt
The rigid bicyclic structure provides a well-defined spatial arrangement of functional groups, which is crucial for achieving selective binding and recognition. This has led to the exploration of bicyclo[3.3.1]nonane derivatives as ion receptors and molecular tweezers. rsc.org The design of supramolecular tubular structures based on the bicyclo[3.3.1]nonane framework further highlights the versatility of this scaffold in creating organized molecular assemblies. vu.lt
Synthesis of Advanced Functional Materials
The unique structural and stereochemical features of this compound and its derivatives also make them promising building blocks for the synthesis of advanced functional materials. While this area is less explored compared to its applications in asymmetric catalysis, there are emerging examples of its utility.
One interesting, albeit specific, application is the use of a bicyclo[3.3.1]nonan-3-on-9-oxyl derivative in a cigarette filter. This material was reported to be effective in removing a significant percentage of nitrosyl radicals from cigarette smoke, showcasing the potential of functionalized bicyclo[3.3.1]nonane systems in filtration and purification applications. nasa.gov
Furthermore, the incorporation of rigid bicyclic structures like bicyclo[3.3.1]nonane into polymer backbones can impart unique properties to the resulting materials, such as enhanced thermal stability and modified mechanical properties. While direct polymerization of this compound is not widely reported, its derivatives can be envisioned as monomers for the synthesis of specialty polymers. The general class of bicyclic and cage compounds has been investigated for use as polymers and polymer additives, suggesting a potential avenue for future research with this compound-derived monomers. nasa.gov
The development of functional materials from this compound is an area with considerable potential for growth, particularly in the fields of chiral separation materials, sensors, and functional polymers.
Future Research Directions and Emerging Perspectives on Bicyclo 3.3.1 Nonan 3 Ol
Innovation in Novel and Sustainable Synthetic Methodologies
While numerous routes exist for constructing the bicyclo[3.3.1]nonane skeleton, future research will increasingly focus on developing more efficient, sustainable, and stereocontrolled synthetic methods. rsc.orgrsc.org Current strategies often rely on multi-step sequences, including tandem Michael addition-Claisen condensation cascades, organo-catalyzed aldol condensations, and intramolecular cyclizations. rsc.org A significant challenge remains in achieving high stereoselectivity, which is crucial for biological applications. ucl.ac.uk
Future innovations are expected in the following areas:
Asymmetric Organocatalysis : Expanding the use of organocatalysis to construct chiral bicyclo[3.3.1]nonane frameworks from simple starting materials. researchgate.netresearchgate.net This approach offers a greener alternative to traditional metal-based catalysis.
Flow Chemistry : Implementing continuous flow processes for the synthesis of Bicyclo[3.3.1]nonan-3-ol derivatives. Flow chemistry can enhance reaction efficiency, safety, and scalability while allowing for precise control over reaction parameters.
Biocatalysis : Utilizing enzymes to perform key transformations with high enantio- and regioselectivity. This approach aligns with the principles of green chemistry by using renewable catalysts under mild conditions.
A summary of established and emerging synthetic approaches is presented below.
| Synthetic Strategy | Description | Key Features | Reference |
| Michael-Aldol Annulation | A domino reaction involving a Michael addition followed by an intramolecular aldol condensation. | One-pot procedure, good for creating polysubstituted systems. | ucl.ac.ukrsc.org |
| Cation-Induced Cyclization | Use of reagents like N-(phenylseleno)phthalimide/SnCl₄ to induce carbocyclization. | Effective for constructing the core of natural products like garsubellin A. | researchgate.net |
| Hypervalent Iodine Oxidation | A sequence starting from commercially available phenols involving oxidation, epoxidation, and intramolecular aldol reaction. | Provides access to functionalized bicyclo[3.3.1]non-3-en-2-ones. | nih.gov |
| Radical Cyclization | Transannular cyclization of precursors like cyclooctenylmethyl bromide using radical initiators. | Offers an alternative pathway to form the bicyclic system. | researchgate.net |
Deeper Computational and Experimental Exploration of Conformational Landscapes and Dynamics
The bicyclo[3.3.1]nonane framework can exist in several conformations, including chair-chair (CC), boat-chair (BC), and boat-boat (BB) forms. vu.lt The preferred conformation is highly sensitive to the substitution pattern, particularly at the C3 and C7 positions, and has a profound impact on the molecule's physical properties and biological activity. vu.lt
Future research will focus on a more profound understanding of these conformational dynamics through a synergistic approach:
Advanced Computational Methods : Employing high-level ab initio and density functional theory (DFT) calculations to accurately predict the relative energies of different conformers and the barriers to inversion between them. researchgate.net Such studies can elucidate the subtle effects of various substituents on the conformational equilibrium. For instance, calculations on bicyclo[3.3.1]nonan-9-one show a small energy difference of about 1 kcal/mol between the twin-chair and boat-chair forms, with an inversion barrier of approximately 6 kcal/mol. researchgate.net
Sophisticated Spectroscopic Techniques : Utilizing advanced NMR techniques, such as variable-temperature NMR and solid-state NMR, to experimentally probe conformational populations and dynamics in solution and the solid state.
Crystallographic Analysis : Systematically performing X-ray crystallography on a wider range of this compound derivatives to analyze how different substitution patterns and intermolecular forces, such as hydrogen and halogen bonds, influence the preferred conformation in the solid state. chalmers.seiucr.org
| Conformation | Description | Stability Factors | Reference |
| Chair-Chair (CC) | Both six-membered rings adopt a chair conformation. | Generally the most stable conformer for the unsubstituted system. | vu.lt |
| Boat-Chair (BC) | One ring is in a boat conformation, and the other is in a chair. | Can be favored by certain substitution patterns to alleviate steric strain. | researchgate.net |
| Boat-Boat (BB) | Both six-membered rings adopt a boat conformation. | Generally the least stable due to steric hindrance. | vu.lt |
Rational Design of New this compound Based Molecular Architectures
The rigid and well-defined geometry of the this compound scaffold makes it an ideal template for the rational design of complex molecular architectures with tailored functions. nih.gov Its V-shaped structure can be exploited to create molecules with specific binding properties or self-assembly capabilities. vu.lt
Emerging directions in this area include:
Supramolecular Chemistry : Designing C2-symmetric synthons from the bicyclo[3.3.1]nonane framework that can self-assemble into higher-order structures, such as hydrogen-bonded tubular assemblies. vu.lt These structures have potential applications in molecular recognition and transport.
Medicinal Chemistry : Using the bicyclo[3.3.1]nonane system as a rigid scaffold to develop new therapeutic agents. nih.gov By appending pharmacophoric groups at specific positions, it is possible to design potent and selective ligands for biological targets such as the estrogen receptor or to develop monoamine reuptake inhibitors. nih.govgoogle.com
Asymmetric Catalysis : Synthesizing chiral derivatives that can act as ligands for transition metals or as organocatalysts. The defined stereochemistry of the scaffold can create a specific chiral environment to control the stereochemical outcome of chemical reactions. researchgate.net
Integration of this compound Derivatives into Advanced Materials Science Applications
The unique structural and chemical properties of this compound derivatives open up possibilities for their use in advanced materials. The ability to control their three-dimensional shape and functionalization provides a pathway to materials with novel properties.
Future research is anticipated to explore:
Molecular Tweezers and Receptors : Developing derivatives capable of selectively binding ions or small molecules. The bicyclic framework can be functionalized with binding groups positioned to create a pre-organized cavity for guest recognition, with applications in sensing and separations. rsc.orgresearchgate.net
Porous Organic Materials : Incorporating the rigid bicyclic unit into the backbone of polymers or metal-organic frameworks (MOFs) to create materials with defined porosity. Such materials could be used for gas storage, separations, and catalysis.
Liquid Crystals : Investigating derivatives with appropriate functional groups for their potential to form liquid crystalline phases. The rigid, non-planar shape of the bicyclo[3.3.1]nonane core is a desirable feature for designing novel mesogens. researchgate.net
Q & A
Q. What computational tools aid in predicting the reactivity of this compound derivatives?
- Molecular modeling : Software like Gaussian or ORCA can simulate reaction pathways (e.g., oxidation mechanisms) and predict regioselectivity .
- Density Functional Theory (DFT) : Calculate activation energies for competing pathways (e.g., epoxide ring-opening vs. rearrangement, Scheme 95) .
Data Presentation and Reporting
Q. How should contradictory literature data on bicyclic compounds be addressed in publications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
